

Comparative Docking Analysis of Morpholine-Based Ligands Targeting Carbonic Anhydrase II

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Compound of Interest

Compound Name: (S)-Morpholine-2-carboxylic acid

Cat. No.: B117986

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of a series of morpholine-derived thiazole ligands with bovine carbonic anhydrase II (CA-II). The data presented is based on a study by Al-Harbi et al. (2024), which explores the inhibitory potential of these compounds against a crucial enzyme involved in various physiological processes.

Performance Comparison of Morpholine-Derived Ligands

The following table summarizes the in vitro inhibitory activity (IC₅₀) and the corresponding in silico docking scores for a selection of the synthesized morpholine-based thiazole derivatives against bovine carbonic anhydrase II. A lower IC₅₀ value indicates higher inhibitory potency, while a more negative docking score suggests a stronger predicted binding affinity.

Compound ID	Structure	IC50 (μM)	Docking Score (kcal/mol)
4	2-(4-(4-chlorophenyl)thiazol-2-yl)-N-phenylhydrazine-1-carbothioamide	22.15 ± 0.52	-5.891
5	N-benzyl-2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazine-1-carbothioamide	20.12 ± 0.45	-5.912
13	N-(4-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazine-1-carbothioamide	18.90 ± 0.38	-6.015
23	4-(4-((E)-2-(4-(p-tolyl)thiazol-2-yl)hydrazono)methyl)phenyl)morpholine	16.24 ± 0.30	-6.072
24	4-(4-((E)-2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazono)methyl)phenyl)morpholine	14.68 ± 0.29	-6.102
Acetazolamide (Standard)	5-acetamido-1,3,4-thiadiazole-2-sulfonamide	1.25 ± 0.13	Not Reported in this study

Experimental Protocols

Molecular Docking Methodology

The molecular docking analysis was conducted to predict the binding conformation and affinity of the synthesized morpholine derivatives within the active site of bovine carbonic anhydrase II.

1. Protein Preparation:

- The three-dimensional crystal structure of bovine carbonic anhydrase II was obtained from the Protein Data Bank (PDB ID: 5LJT).
- The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger software suite. This involved removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure.

2. Ligand Preparation:

- The 2D structures of the synthesized morpholine-based thiazole derivatives were drawn using ChemDraw and converted to 3D structures.
- The ligands were prepared using the LigPrep module of the Schrödinger suite. This process generates various possible conformations, tautomers, and ionization states for each ligand at a physiological pH.

3. Grid Generation:

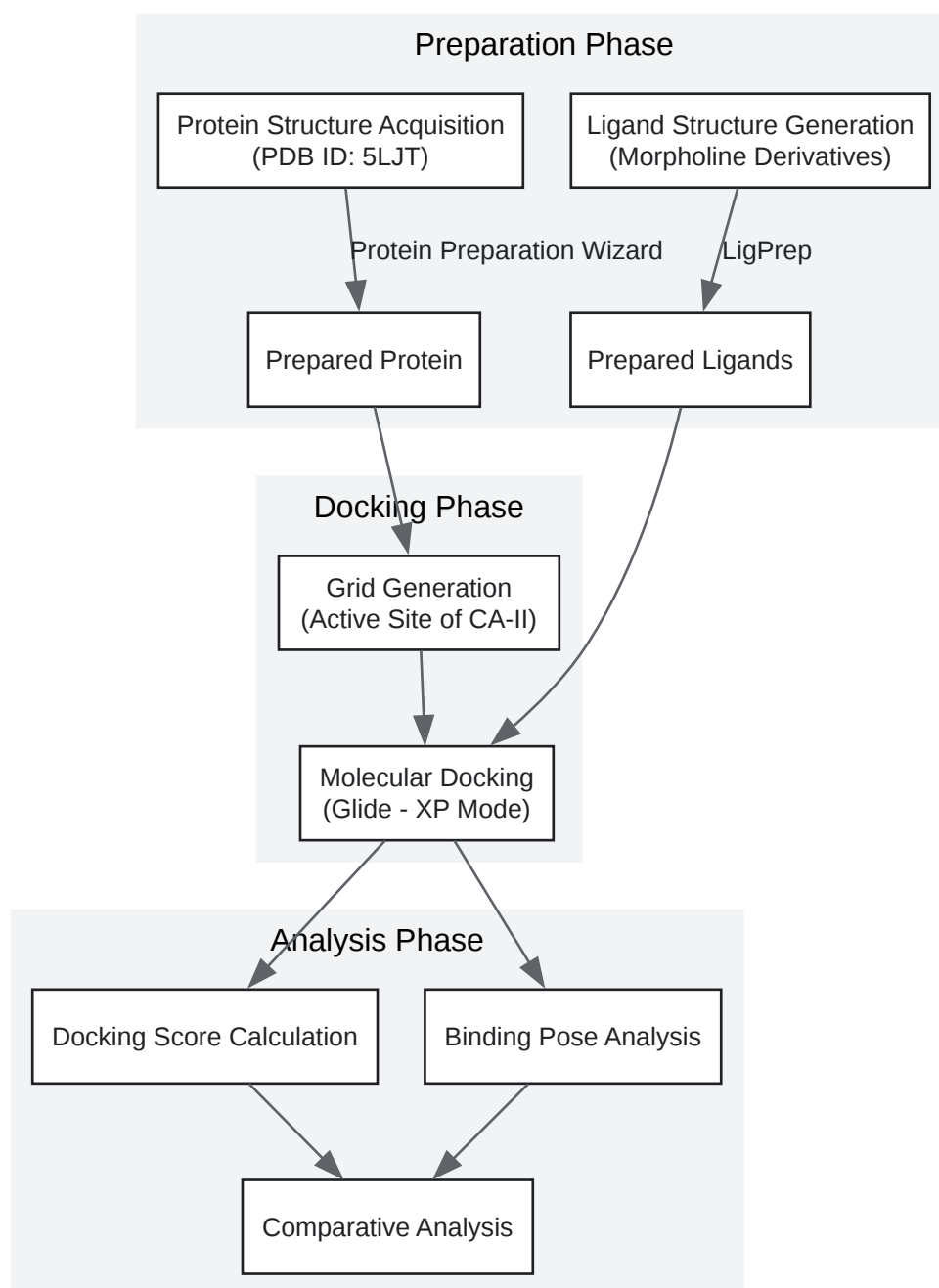
- A receptor grid was generated around the active site of the CA-II enzyme. The grid box was centered on the catalytic zinc ion, a critical component of the enzyme's active site.

4. Docking Simulation:

- Molecular docking was performed using the Glide module of the Schrödinger suite in Extra Precision (XP) mode.^[1]
- The prepared ligands were docked into the generated receptor grid.
- The docking poses were evaluated using Glide's scoring function, which estimates the binding affinity (docking score) in kcal/mol.^[1] The poses with the most favorable (most negative) docking scores were selected for further analysis of binding interactions.^[1]

Visualizing the Workflow

The following diagram illustrates the key steps involved in the comparative docking study.



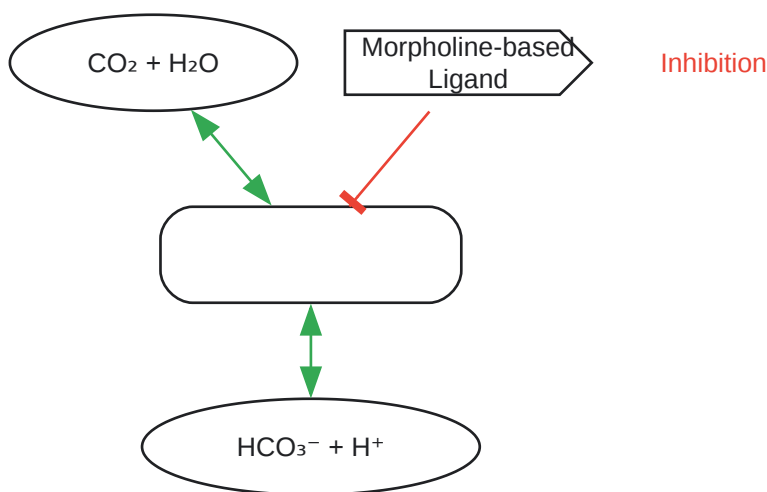
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Caption: Workflow for the comparative molecular docking study.

Signaling Pathway Context

The target of this docking study, Carbonic Anhydrase II, is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction

is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, and ion exchange. Inhibition of CA-II is a therapeutic strategy for conditions such as glaucoma, edema, and certain neurological disorders. The morpholine-based ligands in this study are designed to interact with the active site of CA-II, thereby blocking its catalytic function.



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References

- 1. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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